molecular formula C17H15Cl2FN2O B3699076 1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3699076
M. Wt: 353.2 g/mol
InChI Key: LILZZHZBZDRVPL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoyl chloride and 2-fluoroaniline.

    Formation of Intermediate: The reaction between 2,5-dichlorobenzoyl chloride and 2-fluoroaniline forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with piperazine to form the final product, this compound.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial production methods may involve optimization of these steps to achieve higher efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dichlorobenzoyl)-4-phenylpiperazine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine: The position of the fluorine atom is different, potentially affecting its reactivity and interactions.

    1-(2,5-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Contains a chlorine atom instead of a fluorine atom, leading to variations in its chemical behavior.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O/c18-12-5-6-14(19)13(11-12)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZZHZBZDRVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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